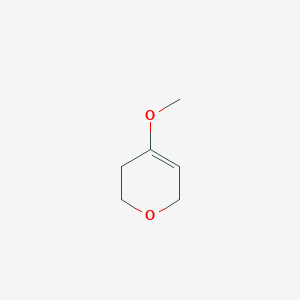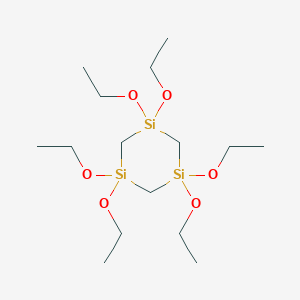
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane
Overview
Description
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is an organosilicon compound with the molecular formula C15H36O6Si3. It is a liquid at room temperature and is primarily used as a chemical intermediate in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane can be synthesized through the reaction of trichlorosilane with ethanol in the presence of a base. The reaction typically involves the following steps:
Reaction of Trichlorosilane with Ethanol: Trichlorosilane (HSiCl3) reacts with ethanol (C2H5OH) to form ethoxysilanes.
Cyclization: The ethoxysilanes undergo cyclization to form this compound.
The reaction conditions usually involve a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxanes.
Substitution: Ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Various substituted silanes
Scientific Research Applications
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane has several scientific research applications:
Biology: Utilized in the development of bio-compatible materials.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the ethoxy groups forms silanols, which can further condense to form siloxanes. These reactions are crucial in the formation of mesoporous organosilicas and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound used in similar applications.
1,1,3,3-Tetrachloro-1,3-Disilabutane: Used as a chemical intermediate in various reactions.
1,1,1-Trimethyl-N-Phenethyl-N-(Trimethylsilyl)Silanamine: Utilized in the synthesis of advanced materials.
Uniqueness
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane is unique due to its ability to form mesoporous organosilicas with high surface areas and porosity without the need for pore-templating agents. This property makes it highly valuable in the synthesis of advanced materials .
Properties
IUPAC Name |
1,1,3,3,5,5-hexaethoxy-1,3,5-trisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O6Si3/c1-7-16-22(17-8-2)13-23(18-9-3,19-10-4)15-24(14-22,20-11-5)21-12-6/h7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEDTQCGQOZHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(C[Si](C[Si](C1)(OCC)OCC)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O6Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449878 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17955-67-8 | |
| Record name | 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantageous properties of 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane for ultra-low-k dielectric applications?
A1: 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane is a promising precursor for synthesizing periodic mesoporous organosilicas (PMOs) with ultra-low dielectric constant (k) values. [, ] These materials are highly desirable for microelectronic devices to reduce signal delay and power consumption. The key advantageous properties of this compound include:
- High Porosity: It enables the formation of highly porous PMO films with large surface areas, contributing to the low dielectric constant. [, ]
- Hydrophobicity: The ethoxy groups in the molecule impart hydrophobicity to the resulting PMOs, enhancing their moisture resistance, which is crucial for dielectric applications. []
- Chemical Resistance: PMOs synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane exhibit enhanced resistance against aggressive chemicals, particularly alkaline solutions, compared to other mesoporous materials. []
Q2: How does the synthesis method influence the properties of materials derived from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane?
A2: The properties of materials synthesized from 1,1,3,3,5,5-hexaethoxy-1,3,5-trisilacyclohexane are significantly influenced by the synthesis conditions:
- Template-free self-assembly: This method yields materials with exceptionally high surface area (>1200 m2/g) and narrow pore-size distributions even without using pore-templating agents. []
- pH and Gelation: The pH and gelation temperature/time during synthesis significantly affect the resulting material's porosity. For instance, short gelation times at high pH yield high microporosity, while longer times lead to larger pore diameters and volumes. []
- Template-assisted synthesis: Utilizing polyoxyethylene (10) stearyl ether as a template during spin-coating results in highly porous, crack-free, hydrophobic PMO films with ultra-low k-values (as low as 1.8). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


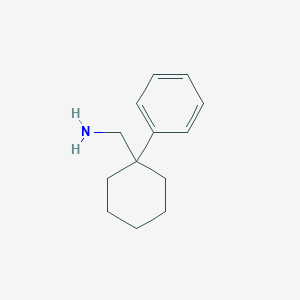
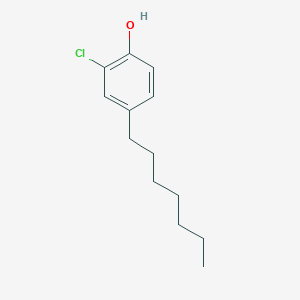
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)


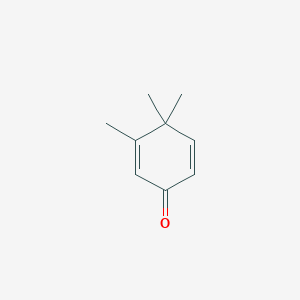
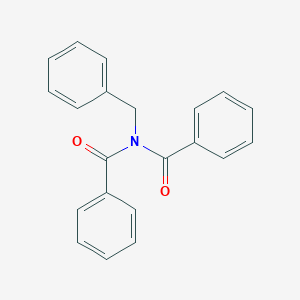
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
